molecular formula C14H16O2Si B146717 Dimethoxydiphenylsilane CAS No. 6843-66-9

Dimethoxydiphenylsilane

Cat. No. B146717
CAS RN: 6843-66-9
M. Wt: 244.36 g/mol
InChI Key: AHUXYBVKTIBBJW-UHFFFAOYSA-N
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Description

Dimethoxydiphenylsilane (DDS) as an Electrolyte Additive

Dimethoxydiphenylsilane (DDS) has been identified as a promising electrolyte additive for overcharge protection in lithium-ion batteries. The electrochemical properties of DDS allow it to polymerize at high voltages, creating a protective layer on electrodes and separators. This increases the internal resistance during overcharge, enhancing battery safety without significantly impacting performance .

Synthesis and Polymerization Analysis

The polymerization of alkoxysilane polymers, including DDS, can be studied using advanced 29Si NMR techniques. These methods have elucidated the structures of oligomers formed during polymerization, providing insights into the distribution of species and potential polymerization pathways .

Molecular Structure and Complexation with Transition Metals

DDS has been used to synthesize mono- and bimetallic transition metal carbonyls. NMR spectroscopy has been instrumental in characterizing these complexes, revealing the shielding effects induced by transition metals and the consistent deshielding of the Si(CH3)2 group in DDS upon complexation .

Fragmentation and Stability Analysis

The stability and fragmentation patterns of DDS have been compared to its carbon analogues through mass spectrometry. DDS exhibits a more complex fragmentation pattern, including the elimination of methanol and benzene, which provides insights into its molecular stability and reactivity .

Physical and Chemical Properties

DDS's physical and chemical properties have been explored in various contexts. For instance, its derivatives have been used as precursors for the synthesis of cyclopropanes and cyclobutanes, showcasing its versatility in organic synthesis . Additionally, the stability of DDS under different temperature conditions has been quantified, establishing its activation energy and providing a model for predicting its shelf life .

Chemical Reactions and Applications

The reactivity of DDS has been harnessed in various chemical reactions. For example, it has been used as a novel acetalating reagent for sucrose, demonstrating its potential in carbohydrate chemistry . Furthermore, its role in the dimerization of organosilicon compounds has been studied, leading to the synthesis of complex cyclic structures .

Self-Assembly and Emission Properties

The self-assembly and emission properties of DDS derivatives have been investigated, revealing multiple chromisms and the ability to switch emission color and efficiency with external stimuli. These findings suggest potential applications in materials science, particularly in the development of responsive optical materials .

Building Blocks for Oligosilsesquioxanes

DDS derivatives have also been synthesized as potential building blocks for ladder oligosilsesquioxanes. The crystal structures of these derivatives have been determined, showing their ability to form columnar and sheet-like arrays through intermolecular hydrogen bonding, which is crucial for the development of advanced materials .

Scientific Research Applications

1. Overcharge Protection in Lithium-Ion Batteries

Dimethoxydiphenylsilane (DDS) has been identified as an effective electrolyte additive for lithium-ion batteries, offering overcharge protection. It can be electrochemically polymerized, forming a polymer layer on the electrode and separator, thereby increasing internal resistance and improving safety during overcharge states. Its incorporation does not significantly affect battery performance under normal conditions (Chen et al., 2013).

2. Organosilicon Compound Studies

DDS has been studied for its spontaneous unimolecular dissociation reaction, showing more complex fragmentation compared to its carbon analogue. It exhibits unique fragmentation patterns, including the elimination of methanol, benzene molecules, and C7H7 radicals (Shigeru et al., 1995).

3. Stability Analysis

Research on DDS's stability under various conditions indicates an activation energy of 138.151 5 kJ/mol. This study is crucial for understanding the compound's behavior and decomposition in different environmental conditions (Wei, 2002).

4. Silica Membrane Applications

DDS-derived silica membranes have been explored for their H2-selective performance, including effects under humid conditions and methods for regeneration. These studies contribute to the understanding of gas separation technologies and membrane performance under various environmental influences (Saito et al., 2012).

Safety And Hazards

Dimethoxydiphenylsilane is classified as a skin irritant (Category 2) and serious eye irritant (Category 2) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

dimethoxy(diphenyl)silane
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InChI

InChI=1S/C14H16O2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUXYBVKTIBBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

121536-62-7
Record name Benzene, 1,1′-(dimethoxysilylene)bis-, homopolymer
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DSSTOX Substance ID

DTXSID2044717
Record name Dimethoxy(diphenyl)silane
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Molecular Weight

244.36 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Benzene, 1,1'-(dimethoxysilylene)bis-
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Record name Diphenyldimethoxysilane
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Product Name

Dimethoxydiphenylsilane

CAS RN

6843-66-9
Record name Diphenyldimethoxysilane
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Record name Dimethoxydiphenylsilane
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Record name Dimethoxydiphenylsilane
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Record name Benzene, 1,1'-(dimethoxysilylene)bis-
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Record name Dimethoxydiphenylsilane
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Record name DIMETHOXYDIPHENYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
366
Citations
Z Wei, X Ma, Y Zhang, Y Guo, W Wang… - Journal of Hazardous …, 2022 - Elsevier
Phenanthrene (PHE), as one of representative polycyclic aromatic hydrocarbons (PAHs) can cause serious adverse effects on human health, developing effective adsorbents to …
Number of citations: 37 www.sciencedirect.com
M Seshimo, K Akamatsu, S Furuta… - Industrial & Engineering …, 2013 - ACS Publications
Long-term durability tests of dimethoxydiphenylsilane-derived silica membranes for purifying H 2 from H 2 –toluene mixtures were carried out. The silica membrane maintained …
Number of citations: 13 pubs.acs.org
S Mori, F Okada, T Kinoshita, K Kawazoe… - Journal of …, 1995 - Elsevier
The spontaneous unimolecular dissociation reaction of the molecular ion of dimethoxydiphenylsilane (1) has been investigated by mass-analyzed ion kinetic energy spectroscopy, …
Number of citations: 6 www.sciencedirect.com
K Akamatsu, T Tago, M Seshimo… - Industrial & Engineering …, 2015 - ACS Publications
Continuous and stable operation of a membrane reactor for 1054 h to dehydrogenate methylcyclohexane for the purpose of producing high-purity H 2 , using a dimethoxydiphenylsilane …
Number of citations: 29 pubs.acs.org
L Chen, M Xu, B Li, L Xing, Y Wang, W Li - Journal of power sources, 2013 - Elsevier
The electrochemical properties and working mechanisms of dimethoxydiphenylsilane (DDS) as an electrolyte additive for overcharge protection of lithium ion batteries have been …
Number of citations: 21 www.sciencedirect.com
JF Kannengießer, M Briesenick, D Meier… - … A European Journal, 2021 - Wiley Online Library
Organosilanols typically show a high condensation tendency and only exist as stable isolable molecules under very specific steric and electronic conditions at the silicon atom. In the …
M Seshimo, T Saito, K Akamatsu, A Segawa… - Journal of membrane …, 2012 - Elsevier
We have investigated the influence of coexisting toluene vapor on H 2 , N 2 and SF 6 permeation properties through dimethoxydiphenylsilane-derived silica membranes in the …
Number of citations: 12 www.sciencedirect.com
S Mai, M Xu, L Xing, W Li - Electrochemistry, 2014 - jstage.jst.go.jp
Lithium ion battery (LIB) has been extensively used for portable electronic devices and energy storage due to many merits, such as high energy density and power capability. 1–3 While …
Number of citations: 3 www.jstage.jst.go.jp
Z Wei, Y Zhang, W Wang, S Dong, T Jiang, D Wei - ACS omega, 2020 - ACS Publications
This study investigated the adsorption behaviors of pyrene (PYR) on a pomelo peel adsorbent (PPA), biochar (PPB), and H 3 PO 4 -modified (HPP), NaOH-activated (NPP), and …
Number of citations: 7 pubs.acs.org
M Seshimo, K Akamatsu, S Furuta, S Nakao - Separation and Purification …, 2015 - Elsevier
The influence of toluene (TOL) and methylcyclohexane (MCH) on the performance of dimethoxydiphenylsilane-derived silica membranes prepared by chemical vapor deposition was …
Number of citations: 10 www.sciencedirect.com

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